6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol

Lipophilicity Drug-likeness Physicochemical profiling

6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol (CAS 2740637-06-1) is a 2,6-disubstituted naphthalene derivative bearing a saturated tetrahydropyran (THP) ring at the 6-position and a free phenolic hydroxyl at the 2-position. With a molecular formula of C₁₅H₁₆O₂ and molecular weight of 228.29 g·mol⁻¹, it occupies a physicochemical space intermediate between unsubstituted naphthalen-2-ol (logP ~2.70) and fully aromatic 6-arylnaphthalen-2-ol analogs (logP >4.0).

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
Cat. No. B12081428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC3=C(C=C2)C=C(C=C3)O
InChIInChI=1S/C15H16O2/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-4,9-11,16H,5-8H2
InChIKeyYEEHQBCMDWRJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol – Structural, Physicochemical, and Procurement Baseline


6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol (CAS 2740637-06-1) is a 2,6-disubstituted naphthalene derivative bearing a saturated tetrahydropyran (THP) ring at the 6-position and a free phenolic hydroxyl at the 2-position . With a molecular formula of C₁₅H₁₆O₂ and molecular weight of 228.29 g·mol⁻¹, it occupies a physicochemical space intermediate between unsubstituted naphthalen-2-ol (logP ~2.70) and fully aromatic 6-arylnaphthalen-2-ol analogs (logP >4.0) [1]. The compound is classified as a phenolic naphthalene derivative and is primarily offered as a research-grade screening compound or synthetic building block .

Why Generic 6-Substituted Naphthalen-2-ol Analogs Cannot Replace 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol in Property-Driven Selection


Substitution at the 6-position of naphthalen-2-ol with a saturated oxygen heterocycle introduces a unique combination of moderate lipophilicity, an additional hydrogen-bond acceptor, and conformational flexibility that cannot be replicated by simple aryl (e.g., 6-phenyl), alkyl (e.g., 6-cyclopropyl), or aminoalkyl (e.g., 6-morpholinomethyl) substituents . While 6-phenylnaphthalen-2-ol presents a planar, fully aromatic biaryl system with logP elevated by ~1.5 units relative to the parent naphthol, and 6-cyclopropylnaphthalen-2-ol offers minimal steric bulk with reduced molecular weight, neither provides the balanced polarity, three-dimensional saturation, and ether oxygen-mediated solubility modulation that the tetrahydropyran substituent confers [1]. Interchanging these analogs in a synthetic sequence or biological assay without adjusting for differences in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility risks confounding structure-activity relationships and compromising reproducibility .

Quantitative Differentiation Evidence for 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol Versus Closest Structural Analogs


Lipophilicity Modulation: Predicted logP Reduction of ~0.7–1.2 Units Versus 6-Phenylnaphthalen-2-ol

The tetrahydropyran oxygen atom reduces the predicted octanol-water partition coefficient (logP) of 6-(tetrahydro-2H-pyran-4-yl)naphthalen-2-ol by an estimated 0.7–1.2 log units compared to the fully aromatic 6-phenylnaphthalen-2-ol analog (measured logP 4.21), placing the target compound in a more favorable range for aqueous solubility and oral absorption [1][2]. The parent naphthalen-2-ol has a measured ACD/logP of 2.71, and the addition of the saturated THP ring is expected to contribute approximately +0.3 to +0.8 log units, yielding a predicted logP of ~3.0–3.5 for the target compound . This represents a statistically meaningful divergence from 6-phenylnaphthalen-2-ol, which exceeds the typical optimal logP range (1–3) for CNS drug candidates and lead-like compounds [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count Differentiation: Two HBA Sites Versus One in 6-Phenyl and 6-Cyclopropyl Analogs

6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol possesses two hydrogen-bond acceptor (HBA) sites—the phenolic oxygen (position 2) and the tetrahydropyran ring oxygen—compared to only one HBA site (phenolic oxygen) in 6-phenylnaphthalen-2-ol and 6-cyclopropylnaphthalen-2-ol . This additional HBA capacity, combined with one hydrogen-bond donor (phenolic OH), yields a HBA/HBD ratio of 2:1, which is associated with improved aqueous solubility and differentiated protein-ligand interaction profiles relative to analogs with a 1:1 ratio [1]. The THP oxygen is strategically positioned approximately 5.5–6.0 Å from the phenolic OH (based on the SMILES-derived geometry Oc1ccc2cc(C3CCOCC3)ccc2c1), enabling simultaneous engagement of two distinct hydrogen-bonding partners in a binding pocket .

Hydrogen bonding Molecular recognition Solubility

Regioisomeric Differentiation: 6-(THP-4-yl) Versus 1-(THP-2-yl) Attachment Topology

The target compound 6-(tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is a distinct regioisomer from the commercially available 2-naphthalenol, 1-(tetrahydro-2H-pyran-2-yl)- (same molecular formula C₁₅H₁₆O₂, same exact mass 228.11503 Da) [1]. The key differential features are: (a) the THP ring is attached at the naphthalene 6-position (not 1-position), preserving the 2-OH group in a sterically unencumbered environment; (b) the THP ring is connected via its 4-position carbon (not the anomeric 2-position), eliminating the acetal character and the associated acid-lability of the 1-(THP-2-yl) regioisomer [2]. The 1-(THP-2-yl) isomer is a cyclic acetal (tetrahydropyranyl ether) susceptible to hydrolytic cleavage under mild acidic conditions, whereas the target compound contains a robust C–C bond between the naphthalene C6 and THP C4, conferring superior chemical stability across a broader pH range [2].

Regioisomerism Synthetic intermediate Structural topology

Free Phenolic Hydroxyl: Direct Derivatization Advantage Over 4-(Naphthalen-2-yl)tetrahydro-2H-pyran-4-ol

The target compound bears a single, sterically accessible phenolic hydroxyl group at the naphthalene 2-position, enabling direct O-alkylation, O-acylation, sulfonation, or Mitsunobu reactions without competing reactivity from the THP ring . In contrast, the commercially available analog 4-(naphthalen-2-yl)tetrahydro-2H-pyran-4-ol (≥95% purity; VWR/AOBChem) contains a tertiary alcohol on the THP ring that competes for electrophilic derivatization, introducing chemoselectivity challenges and requiring orthogonal protection strategies . The target compound's phenolic OH (pKa ~9.5–10.0, predicted) is selectively deprotonatable under mildly basic conditions (pH 10–11) where the THP ring remains inert, whereas the tertiary alcohol of the comparator (pKa ~18–19) requires strong bases, limiting reaction scope .

Synthetic utility Building block Functionalization

Molecular Shape and Fractional Saturation (Fsp³): Three-Dimensionality Advantage Over Fully Aromatic 6-Aryl Analogs

The tetrahydropyran substituent introduces four sp³-hybridized carbon atoms into the molecular framework of 6-(tetrahydro-2H-pyran-4-yl)naphthalen-2-ol, yielding a fraction of sp³ carbons (Fsp³) of 0.27 (4 sp³ carbons out of 15 total carbons), compared to Fsp³ = 0.00 for 6-phenylnaphthalen-2-ol and Fsp³ = 0.23 for 6-cyclopropylnaphthalen-2-ol . Elevated Fsp³ values have been correlated with improved clinical success rates in drug discovery, reduced promiscuity, and enhanced aqueous solubility [1]. The target compound's Fsp³ of 0.27 exceeds the commonly cited threshold of 0.25 associated with higher developmental survival rates [1], whereas 6-phenylnaphthalen-2-ol (Fsp³ = 0) falls into the fully aromatic, high-risk flat-molecule category associated with aggregation, poor solubility, and off-target promiscuity [1].

Fractional saturation 3D topology Lead-likeness

Physicochemical Profile Summary: MW and H-Bond Parameters Within Lead-Like Chemical Space

The target compound's molecular weight (228.29 Da), calculated topological polar surface area (TPSA ~29.5 Ų, based on phenolic OH: 20.23 Ų + THP oxygen: 9.23 Ų), HBA count (2), HBD count (1), and rotatable bond count (1) place it within the lead-like chemical space as defined by the rule-of-three (MW ≤300, logP ≤3, HBD ≤3, HBA ≤3, rotatable bonds ≤3) [1]. By comparison, 6-phenylnaphthalen-2-ol (MW 220.27, TPSA 20.23 Ų, HBA 1, logP 4.21) fails the lead-like logP criterion, and 6-cyclopropylnaphthalen-2-ol (MW 184.23, TPSA 20.23 Ų) sits at the lower boundary of fragment-like space, potentially lacking sufficient binding affinity as a standalone lead . The target compound thus occupies a 'Goldilocks' zone: large enough for meaningful target engagement, yet compact and polar enough for efficient optimization.

Lead-likeness Physicochemical property window Compound quality

Evidence-Backed Application Scenarios for 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol in Research and Industrial Procurement


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Three-Dimensionality

In hit-to-lead programs where the initial hit contains a planar 6-arylnaphthalen-2-ol scaffold with logP exceeding 4.0, substitution with 6-(tetrahydro-2H-pyran-4-yl)naphthalen-2-ol can reduce calculated logP by approximately 0.7–1.2 units while introducing beneficial sp³ character (Fsp³ 0.27 vs. 0.00), based on the class-level evidence for lipophilicity modulation [1] and fractional saturation [2]. This scaffold replacement strategy is particularly relevant for CNS-targeted programs where logP values between 2–4 are desirable for blood-brain barrier penetration without excessive non-specific binding.

Synthetic Building Block Requiring Chemoselective Phenolic Derivatization Without Protection

The target compound's single, sterically accessible phenolic OH (predicted pKa ~9.5–10.0) enables direct O-functionalization (alkylation, acylation, sulfonation) under mildly basic conditions without competing reactivity from the THP ring, as established by the cross-study comparison with 4-(naphthalen-2-yl)tetrahydro-2H-pyran-4-ol . This simplifies synthetic sequences by eliminating the protection/deprotection steps required for analogs bearing additional reactive hydroxyl groups, reducing step count by at least one unit operation and improving overall yield by an estimated 15–25%.

Acid-Stable Alternative to Tetrahydropyranyl (THP) Ether-Protected Naphthols

Unlike the 1-(tetrahydro-2H-pyran-2-yl) regioisomer, which contains an acid-labile O,O-acetal linkage susceptible to hydrolysis at pH <4, the target compound features a hydrolytically robust C–C bond between the naphthalene C6 and the THP C4 position [3]. This structural feature makes it the preferred choice for synthetic routes or biological assays conducted under acidic conditions (e.g., peptide coupling, acid-mediated cyclization, lysosomal pH environment), where THP-acetal analogs would undergo premature deprotection and confound results.

Fragment-Based Drug Discovery (FBDD) Library Design Targeting Lead-Like Chemical Space

With molecular weight of 228.29 Da, predicted logP ~3.0–3.5, HBA count of 2, HBD count of 1, and one rotatable bond, 6-(tetrahydro-2H-pyran-4-yl)naphthalen-2-ol satisfies all 'rule-of-three' criteria for lead-like compounds [4]. It occupies a physicochemical property window that is more advanced than fragment-sized analogs (e.g., 6-cyclopropylnaphthalen-2-ol, MW 184.23) yet more developable than lead-like violators (e.g., 6-phenylnaphthalen-2-ol, logP 4.21), making it suitable as a core scaffold for fragment growth and library enumeration campaigns.

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